Product packaging for Androsta-4,6-diene-3,17-dione(Cat. No.:CAS No. 633-34-1)

Androsta-4,6-diene-3,17-dione

Cat. No.: B1204644
CAS No.: 633-34-1
M. Wt: 284.4 g/mol
InChI Key: YEWSFUFGMDJFFG-QAGGRKNESA-N
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Description

Contextualization within the Steroid Hormone Landscape

Steroids are a class of organic compounds featuring a specific four-ring core structure. rjpbcs.comwikipedia.org They serve various physiological roles, acting as hormones, and are integral components of cell membranes. wikipedia.org The steroid hormone landscape is vast, encompassing androgens, estrogens, progestogens, and corticosteroids, all derived from cholesterol through a series of enzymatic conversions.

Androsta-4,6-diene-3,17-dione fits within this landscape as a derivative of androstenedione (B190577), a key intermediate in the biosynthesis of both androgens and estrogens. nih.govwikipedia.org Androstenedione is converted to testosterone (B1683101) or estrogens by various enzymes. nih.gov The enzyme aromatase is responsible for the conversion of androgens into estrogens, a critical step in maintaining the balance of these hormones. this compound's primary mechanism of action is the inhibition of this enzyme, thereby blocking the production of estrogens. This places it in the category of aromatase inhibitors, a class of compounds extensively studied for their therapeutic potential in hormone-dependent conditions.

Historical Trajectory of Research on 4,6-Diene Steroids

Research into steroids with a 4,6-diene structure has been a part of the broader exploration of steroid modifications to achieve specific biological activities. Since the mid-20th century, thousands of steroid compounds have been synthesized to investigate their therapeutic potential. nih.gov The introduction of a double bond at the C6 position of the steroid nucleus was found to influence the molecule's conformation and biological properties.

Specifically, research into 4,6-diene steroids as aromatase inhibitors has been a significant area of focus. acs.org Scientists have synthesized and evaluated various 7-substituted 4,6-androstadiene-3,17-diones to understand the structure-activity relationships for aromatase inhibition. acs.org These studies, along with research on related compounds like 6-alkylandrosta-4,6-diene-3,17-diones, have contributed to the understanding of the active site of the aromatase enzyme. acs.org The development of these compounds has been driven by the need for more potent and specific inhibitors.

Significance as a Research Tool and Biochemical Probe

This compound and its analogs have proven to be valuable tools in biochemical and pharmacological research. Their ability to inhibit aromatase allows scientists to study the physiological and pathological roles of estrogens in various biological systems. biosynth.com By blocking estrogen synthesis, researchers can investigate the consequences of estrogen deprivation in cell cultures, animal models, and even in clinical studies.

As a biochemical probe, this compound helps in elucidating the mechanism of aromatase action. tandfonline.com Studies involving this and related compounds have provided insights into the binding pocket of the enzyme and the chemical steps involved in the conversion of androgens to estrogens. acs.orgtandfonline.com For instance, the metabolism of related compounds like androsta-1,4,6-triene-3,17-dione (B190583) has been investigated to identify its various metabolic products, which includes this compound. researchgate.netnih.gov This research is crucial for understanding how these inhibitors are processed in the body and for developing more effective drugs.

The table below summarizes the key properties of this compound.

PropertyValue
IUPAC Name (8R,9S,10R,13S,14S)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione
Molecular Formula C₁₉H₂₄O₂
Molecular Weight 284.39 g/mol
CAS Number 633-34-1
Melting Point 173 °C
Boiling Point 449.3 °C
Flash Point 167.5 °C
Data sourced from Biosynth

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O2 B1204644 Androsta-4,6-diene-3,17-dione CAS No. 633-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-16H,5-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWSFUFGMDJFFG-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979385
Record name Androsta-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-34-1
Record name Androsta-4,6-diene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Androstadiene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEHYDROANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RS0NIL39S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis, Metabolism, and Biotransformation in Research Models

Precursor Androgens and Enzymatic Pathways Leading to Androsta-4,6-diene-3,17-dione

The formation of this compound in biological systems is not as a primary steroid hormone but rather as a metabolite of other androgens. Research indicates that it can be formed from precursor steroids through specific enzymatic reactions.

One identified precursor is Androsta-1,4,6-triene-3,17-dione (B190583) . Studies on the metabolism of Androsta-1,4,6-triene-3,17-dione have shown that this compound is one of its metabolic products. nih.govresearchgate.net This transformation involves the reduction of the double bond at the C1-C2 position.

Another potential pathway involves the precursor Dehydroepiandrosterone (B1670201) (DHEA) . The biotransformation of DHEA by the fungus Macrophomina phaseolina has been shown to produce a variety of metabolites, including androst-4-ene-3,17-dione and androst-4,6-diene-17β-ol-3-one . tandfonline.com The formation of androst-4,6-diene-17β-ol-3-one suggests that enzymatic machinery exists to introduce a double bond at the C6-C7 position of the androstane (B1237026) skeleton, a key feature of this compound. The subsequent oxidation of the 17β-hydroxyl group would yield this compound.

Furthermore, Androst-4-ene-3,17-dione serves as a direct precursor in some biotransformation processes. For instance, certain microorganisms can introduce a double bond at the C6-C7 position through the action of dehydrogenases. nih.gov The synthesis of the related compound androsta-4,6,8(9)-triene-3,17-dione can start from androsta-4,7-diene-3,17-dione, which is produced via the deconjugation of this compound, highlighting the reactivity of this core structure. tandfonline.com

In Vitro Metabolic Transformations and Metabolite Characterization

In vitro studies using research models, such as liver microsomes, provide insight into the metabolic fate of this compound. The primary metabolic transformations involve oxidative and reductive processes, as well as conjugation reactions that facilitate excretion.

The metabolism of this compound is characterized by reductions at its keto groups and double bonds. While direct metabolic studies on this specific compound are limited, the metabolic pathways of structurally similar steroids offer significant insights.

For example, the metabolism of Androsta-1,4,6-triene-3,17-dione in equine liver homogenates shows that the major biotransformations include the reduction of olefin groups and the keto groups at either the C3 or C17 positions. nih.gov One of the identified metabolites is 17β-hydroxyandrosta-4,6-dien-3-one , which is the 17-keto reduced form of this compound. nih.gov This indicates that 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes are active on this substrate.

Conversely, oxidation can also occur. The metabolism of Formestane (4-hydroxyandrost-4-ene-3,17-dione) leads to the formation of 4-hydroxythis compound , demonstrating that desaturation to create the C6-C7 double bond is a possible metabolic step. nih.govresearchgate.net

The following table summarizes the key oxidative and reductive metabolites identified from related androgens, which are relevant to the metabolism of this compound.

Table 1: Potential Oxidative and Reductive Metabolites
Precursor Compound Metabolite Transformation Type Reference
Androsta-1,4,6-triene-3,17-dione This compound Reduction of C1-C2 double bond nih.gov
Androsta-1,4,6-triene-3,17-dione 17β-hydroxyandrosta-4,6-dien-3-one Reduction of C17-keto group nih.gov
Formestane 4-hydroxythis compound Oxidation (desaturation at C6-C7) nih.govresearchgate.net

Following Phase I metabolism (oxidation, reduction, hydrolysis), steroids and their metabolites typically undergo Phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body.

Studies on the metabolism of Androsta-1,4,6-triene-3,17-dione in horses revealed that its metabolites are excreted predominantly as sulfate (B86663) conjugates. nih.gov Similarly, the metabolism of Formestane shows diverse conjugation pathways, including both glucuronidation and sulfation. nih.govresearchgate.net Based on these findings, it is highly probable that this compound and its hydroxylated metabolites are also subject to conjugation with glucuronic acid and sulfate in experimental models.

Oxidative and Reductive Metabolites in Cellular Systems

Microbial Biotransformation of Related Steroids and its Relevance to this compound

Microbial biotransformation is a valuable tool for producing novel steroid derivatives and for mimicking mammalian metabolism. Various microorganisms, particularly fungi, possess a wide array of enzymes capable of modifying the steroid nucleus. These transformations are highly relevant for understanding the potential metabolic pathways of this compound.

Fungi from the genera Aspergillus, Cephalosporium, Curvularia, and Fusarium have been extensively studied for their ability to transform androstane steroids. nih.govtandfonline.comtandfonline.comtandfonline.comcore.ac.uk Key reactions include hydroxylation, dehydrogenation (introduction of double bonds), and reduction of keto groups.

For instance, the fermentation of Androst-4-ene-3,17-dione with Curvularia lunata can yield Androsta-1,4-diene-3,17-dione (B159171) , demonstrating the capability of microbial enzymes to introduce double bonds into the A-ring. tandfonline.comnih.gov Similarly, the biotransformation of Dehydroepiandrosterone (DHEA) by Macrophomina phaseolina yields androst-4,6-diene-17β-ol-3-one , which contains the characteristic 4,6-diene structure. tandfonline.com

The biotransformation of Androsta-1,4-diene-3,17-dione by Cephalosporium aphidicola produces a range of oxidative and reductive metabolites, including androst-4-ene-3,17-dione (reduction of the C1-C2 double bond) and various hydroxylated derivatives such as 11α-hydroxyandrosta-1,4-diene-3,17-dione . tandfonline.comtandfonline.com Aspergillus brasiliensis can also hydroxylate Androsta-1,4-diene-3,17-dione at the 11α and 12β positions and reduce the 17-keto group. core.ac.uk

These examples underscore the enzymatic versatility of microorganisms, which can perform reactions analogous to those occurring in mammalian metabolism. The ability of fungi to introduce double bonds and perform hydroxylations and reductions on the androstane skeleton is directly relevant to the synthesis and metabolism of this compound.

Table 2: Microbial Biotransformation of Related Androstanes

Substrate Microorganism Key Product(s) Transformation Type Reference
Androst-4-ene-3,17-dione Curvularia lunata Androsta-1,4-diene-3,17-dione Dehydrogenation (C1-C2) tandfonline.comnih.gov
Dehydroepiandrosterone Macrophomina phaseolina Androst-4,6-diene-17β-ol-3-one Isomerization & Dehydrogenation tandfonline.com
Androsta-1,4-diene-3,17-dione Cephalosporium aphidicola Androst-4-ene-3,17-dione Reduction (C1-C2) tandfonline.comtandfonline.com
Androsta-1,4-diene-3,17-dione Cephalosporium aphidicola 11α-hydroxyandrosta-1,4-diene-3,17-dione Hydroxylation (C11) tandfonline.comtandfonline.com
Androsta-1,4-diene-3,17-dione Aspergillus brasiliensis 17β-hydroxyandrost-1,4-dien-3-one Reduction (C17-keto) core.ac.uk

Mechanisms of Enzyme Interaction and Inhibition

Aromatase (CYP19A1) as a Primary Target Enzyme

The principal pharmacological target of Androsta-4,6-diene-3,17-dione is aromatase, a member of the cytochrome P450 superfamily designated as CYP19A1. nih.gov This enzyme is crucial for the conversion of androgens, such as androstenedione (B190577) and testosterone (B1683101), into estrogens, namely estrone (B1671321) and estradiol (B170435). By inhibiting aromatase, this compound effectively blocks this conversion, leading to a reduction in systemic estrogen levels.

Kinetic Characterization of Aromatase Inhibition

The inhibitory activity of this compound on aromatase has been characterized through detailed kinetic studies, which reveal a complex mechanism of action that includes competitive inhibition and time-dependent inactivation.

Initial interactions between this compound and aromatase are characterized by competitive inhibition. nih.gov The compound vies with the natural substrate, androstenedione, for binding to the enzyme's active site. nih.gov This competitive binding is a rapid and reversible process. caldic.com

Research has demonstrated that various analogs of this compound are potent competitive inhibitors of human placental aromatase. For instance, a series of 6-alkylandrosta-4,6-diene-3,17-diones exhibited apparent Ki values ranging from 17 to 36 nM. nih.gov The Ki value, or inhibition constant, is a measure of the inhibitor's binding affinity; a lower Ki indicates a stronger inhibitor.

Inhibition Constants (Ki) of this compound Analogs against Aromatase
CompoundApparent Ki (nM)Reference
6-alkylandrosta-4,6-diene-3,17-diones17 - 36 nih.gov

However, it is noteworthy that while related compounds like androsta-1,4,6-triene-3,17-dione (B190583) exhibit time-dependent inactivation, studies have shown that this compound itself does not cause this type of inactivation. nih.govcaldic.com In contrast, all of the related 1,4,6-triene steroids demonstrated time-dependent inactivation of aromatase, with k(inact) values ranging from 0.021 to 0.074 min-1. nih.gov

Compounds that exhibit time-dependent and irreversible inhibition after being processed by the target enzyme's own catalytic mechanism are classified as mechanism-based inhibitors, or "suicide substrates". nih.gov The inhibitor, in this case, acts as a substrate for the enzyme, which converts it into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its permanent deactivation. Androst-4-ene-3,6,17-trione, a related compound, is a known suicide substrate of aromatase, with the inactivation proceeding through a 19-oxo intermediate. nih.gov

Time-Dependent and Irreversible Enzyme Inactivation

Molecular and Structural Basis of Aromatase Interaction

The interaction between this compound and the aromatase active site is governed by the specific three-dimensional structure of both the ligand and the enzyme.

The binding of this compound to the aromatase active site is a critical first step in its inhibitory action. nih.gov The crystal structure of human placental aromatase reveals a hydrophobic binding pocket with a limited accessible volume, particularly on the beta-side of the C-6 position of the steroid substrate. nih.govresearchgate.netnih.gov This structural feature influences the binding affinity of different inhibitors. For instance, 6-beta-alkyl steroids generally show a higher affinity for the enzyme than their 6-alpha-isomers. nih.gov Molecular modeling and X-ray crystallography have been instrumental in understanding these interactions, showing how the inhibitor orients within the active site to form a stable enzyme-inhibitor complex. nih.gov The steroidal backbone of these inhibitors is identical to that of other known inhibitors like exemestane. researchgate.netnih.gov

Role of the 4,6-Diene System in Enzyme Affinity and Reactivity

The presence of a conjugated 4,6-diene system within the steroidal A and B rings is a critical structural motif that significantly influences the compound's affinity and reactivity with enzymes like aromatase. This system of alternating double bonds enhances the planarity of the molecule, which is a feature known to improve binding affinity within the confined space of the enzyme's active site. Research on analogous compounds, such as Androsta-1,4,6-triene-3,17-dione, has demonstrated that the addition of conjugated double bonds enhances binding affinity. The electron delocalization facilitated by the diene system is crucial for the compound's capacity to engage in the chemical reactions that lead to enzyme inactivation. This structural feature is a key determinant of the compound's potency as an enzyme inhibitor.

Investigation of Specific Amino Acid Residues in Enzyme-Inhibitor Complex Formation

The formation of a stable complex between this compound and an enzyme is mediated by interactions with specific amino acid residues within the active site. While direct crystallographic data for this specific compound may be limited, extensive research on similar steroidal aromatase inhibitors provides significant insights. The binding of these inhibitors is a multifaceted process involving a combination of hydrophobic interactions and hydrogen bonding.

Key amino acid residues implicated in the binding of analogous steroidal inhibitors to aromatase include:

Polar Residues: Aspartic acid at position 309 (D309), Threonine at position 310 (T310), and Serine at position 478 (S478).

Aromatic Residues: Phenylalanine at positions 134 (F134) and 221 (F221), and Tryptophan at position 224 (W224).

Non-polar Residues: Alanine at positions 306 (A306) and 307 (A307), Valine at position 370 (V370), and Leucine at positions 372 (L372) and 477 (L477).

A particularly crucial interaction observed for many steroidal inhibitors is the formation of a hydrogen bond between the oxygen of the 17-keto group and the side chain of Methionine at position 374 (Met374). mdpi.com The remainder of the steroidal structure is stabilized within a largely hydrophobic pocket.

Residue TypeSpecific Amino Acids Implicated in BindingPotential Interaction
PolarD309, T310, S478Hydrogen bonding and electrostatic interactions
AromaticF134, F221, W224Pi-stacking and hydrophobic interactions
Non-polarA306, A307, V370, L372, L477Hydrophobic interactions
Key Hydrogen BondMet374Hydrogen bond with 17-keto group

Investigation of Interactions with Other Steroidogenic Enzymes

While the primary focus of research on this compound has been its interaction with aromatase, its potential to modulate other enzymes involved in steroid synthesis is an area of scientific inquiry.

Potential Modulatory Effects on Hydroxysteroid Dehydrogenases (HSDs) in Research Models

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that play a critical role in the biosynthesis and metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxyl and keto groups. bioscientifica.comnih.gov Given the structural similarity of this compound to endogenous steroids, it is plausible that it could interact with various HSDs. Research on the related aromatase inhibitor atamestane (B1683762) (1-methyl-androsta-1,4-diene-3,17-dione) has shown that it can also inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). bioscientifica.com This enzyme is responsible for the conversion of androstenedione to testosterone. uniprot.org Furthermore, this compound has been identified as a metabolite of Androsta-1,4,6-triene-3,17-dione, which itself can be metabolized by 17β-HSD to its 17β-hydroxy form. nih.govresearchgate.net These findings suggest that this compound may act as a substrate or inhibitor for certain HSD isoforms, thereby influencing the broader steroidogenic pathway.

Chemical Synthesis and Structural Modifications for Academic Study

Synthetic Methodologies for Androsta-4,6-diene-3,17-dione

The creation of the characteristic 4,6-diene steroid core can be achieved through various chemical and biochemical routes.

The conventional synthesis of this compound often begins with more readily available steroid precursors. A common starting material is androst-4-ene-3,17-dione. The introduction of the second double bond at the C-6 position is a critical step. Dehydrogenation is a primary method to achieve this transformation. For instance, the synthesis of 4-hydroxythis compound (6,7-dehydroformestane) is accomplished by treating androst-4-ene-3,17-dione with a suitable base like potassium t-butylate. dshs-koeln.de Another established method for creating a diene system involves the use of dehydrogenating agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). mdpi.com

The synthesis can also start from earlier precursors in the steroidogenic pathway, such as dehydroepiandrosterone (B1670201) (DHEA), or even from abundant natural phytosterols (B1254722) like β-sitosterol and stigmasterol. mdpi.com These multi-step syntheses involve several stages of oxidation, isomerization, and elimination reactions to construct the final this compound structure. For example, a synthetic pathway might involve the Oppauer oxidation of a phytosterol to generate the enone system in the A-ring, followed by side-chain cleavage to produce androst-4-ene-3,17-dione, which is then further dehydrogenated. mdpi.com

Combining the selectivity of enzymes with the versatility of chemical reactions, chemoenzymatic and biocatalytic methods offer efficient and environmentally friendlier alternatives for steroid synthesis. researchgate.net Microbe-mediated biotransformations are particularly valuable for large-scale production of key steroid intermediates. nih.gov

The biotransformation of phytosterols using engineered Mycolicibacterium cell factories is a core strategy for producing C-19 steroids like androst-4-ene-3,17-dione (AD), a direct precursor. researchgate.net From AD, the introduction of a double bond at C-1 to form androsta-1,4-diene-3,17-dione (B159171) (ADD) is a well-studied biocatalytic step, often employing the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD) from organisms such as Mycobacterium neoaurum or Arthrobacter simplex. nih.govresearchgate.net While this produces a related diene, similar enzymatic strategies can be explored for the synthesis of the 4,6-diene isomer. For instance, a hybrid approach involving chemical isomerization followed by enzymatic refinement can enhance selectivity. To improve the efficiency of these bioconversions, researchers have developed dual-enzyme systems, such as coupling KstD with catalase in E. coli to mitigate the inhibitory effects of the hydrogen peroxide byproduct. researchgate.net

Multi-Step Chemical Synthesis from Precursor Steroids

Design and Synthesis of this compound Analogues and Derivatives

To investigate structure-activity relationships (SAR), particularly concerning aromatase inhibition, numerous analogues of this compound have been designed and synthesized. These modifications primarily target the A and B rings of the steroid nucleus.

The C-6 position of the steroidal core is a key site for modification to influence enzyme binding. Studies on the related androst-4-ene-3,17-dione scaffold have provided significant insights. The introduction of various alkyl groups (methyl, ethyl, n-propyl, n-butyl) at the C-6 position has been systematically explored. nih.gov

Research indicates that aromatase possesses a hydrophobic binding pocket in the region corresponding to the β-face of the C-6 position. nih.gov Consequently, 6β-alkyl substituted steroids generally exhibit higher affinity for the enzyme than their 6α-isomers. nih.gov The 6β-ethyl derivative of androst-4-ene-3,17-dione was identified as a particularly potent competitive inhibitor. nih.gov However, bulky substituents like isopropyl or phenyl tend to decrease inhibitory activity, suggesting a limited accessible volume within the active site. nih.gov The presence of a carbonyl group at C-17 is also deemed crucial for tight binding of these 6-alkylated analogues to the aromatase active site. acs.org

Table 1: Aromatase Inhibitory Activity of 6-Substituted Androst-4-ene-3,17-dione Analogues

Data sourced from research on androst-4-ene-3,17-dione analogues, which provides strong indicative data for the this compound scaffold. nih.gov

The C-7 position offers another strategic site for modification to enhance interaction with aromatase. Research efforts have focused on designing inhibitors that combine extended conjugation in the A and B rings with substitution at C-7. nih.gov

The synthesis of 7-substituted 4,6-androstadiene-3,17-diones has been achieved through the addition of Grignard or lithium reagents to a 7-keto steroidal precursor. nih.gov This approach has yielded analogues with aryl groups at the C-7 position. Evaluation of these compounds showed that 7-benzyl and 7-phenethyl analogues are effective competitive inhibitors of human placental aromatase, with apparent Ki values ranging from 60.9 to 174 nM. nih.gov In contrast, the 7-phenyl analogue was a significantly weaker inhibitor. nih.gov Other studies have explored introducing groups like chloro, bromo, cyano, and azido (B1232118) at the 7β-position of related androstadiene scaffolds. mdpi.com

Table 2: Aromatase Inhibitory Activity of 7-Substituted this compound Analogues

Data sourced from research on 7-substituted 4,6-androstadiene-3,17-diones. nih.gov

Academic inquiry has extended to modifying other parts of the steroidal structure, including the A-ring and the D-ring, to fully map the binding requirements of target enzymes.

D-ring modifications of the related androsta-1,4-diene-3,17-dione have shown that the five-membered ring structure is important. nih.govebi.ac.uk While removing or reducing the C-17 carbonyl group, or converting the D-ring into a γ-butyrolactone, results in only a modest decrease in affinity for aromatase, completely opening the D-ring leads to a dramatic loss of activity. nih.govebi.ac.uk This suggests that while hydrogen bonding to the C-17 oxygen may not be critical, the steric bulk and conformation of the intact D-ring are essential for proper binding. nih.gov

Modifications to the A-ring have also been explored. The synthesis of a 4-amino-4,6-androstadiene-3,17-dione represents the introduction of a nitrogen-containing functional group into the A-ring diene system. nih.gov Such studies help to probe the electronic and steric tolerances of the enzyme's active site. Further modifications include the introduction of epoxy functions across the double bonds of the A and B rings. researchgate.net These diverse synthetic efforts are crucial for building a comprehensive understanding of the structure-activity relationships that govern the biological effects of this compound and its derivatives.

Introduction of Functional Groups at C-7 for Enhanced Aromatase Interaction

Stereochemical Aspects in Synthesis and Their Impact on Biochemical Activity

The biochemical efficacy of steroidal compounds, including this compound, is intrinsically linked to their three-dimensional structure. The synthesis of these molecules, therefore, requires precise control over stereochemistry to yield biologically active isomers. Research in this area focuses on how the configuration of substituents on the steroid nucleus affects the molecule's ability to interact with enzymes such as aromatase.

A pivotal area of investigation has been the introduction of substituents at various positions on the steroid backbone and the subsequent evaluation of the stereoisomers' biochemical activities. For instance, the synthesis of 6-substituted androsta-1,4,6-triene-3,17-diones has been a subject of study to understand the structure-activity relationships of aromatase inhibitors. The orientation of these substituents, whether in an alpha (α) or beta (β) configuration, can dramatically alter the inhibitory potential of the compound.

Research has demonstrated that the stereochemistry at position 6 of the androstane (B1237026) skeleton is a determining factor for aromatase inhibition. In one study, 6-methylidene-substituted androst-4-ene-3,17-dione derivatives were synthesized, and their biological activities were assessed. The (6E)- and (6Z)-isomers of 6-(bromomethylene)androst-4-ene-3,17-dione, for example, exhibited different potencies as aromatase inhibitors. This highlights the importance of the geometric isomerism of the exocyclic double bond in influencing the compound's interaction with the active site of the enzyme.

Furthermore, the development of 6-methylene-substituted steroids as aromatase inhibitors has underscored the significance of stereocontrol in synthesis. The introduction of a methylene (B1212753) group at C-6 of androst-4-ene-3,17-dione results in a potent inhibitor. The synthetic routes to these compounds are designed to selectively produce the desired stereoisomer, as the biological activity is often confined to one specific configuration.

The impact of stereochemistry extends to other positions of the steroid nucleus as well. Modifications at C-1, C-2, and C-7 have also been explored. For example, the introduction of a cyclopropane (B1198618) ring at the 1,2-position of the steroid can lead to stereoisomers with varying degrees of aromatase inhibitory activity. The relative orientation of the cyclopropane ring to the steroid's A-ring can either enhance or diminish its binding affinity to the enzyme.

The following table summarizes the influence of stereochemistry on the biochemical activity of selected this compound derivatives based on research findings.

Compound/DerivativeStereochemical FeatureImpact on Biochemical Activity (Aromatase Inhibition)
6-Methyleneandrost-4-ene-3,17-dioneExocyclic double bond at C-6Potent irreversible inhibitor
(6E)-6-(Bromomethylene)androst-4-ene-3,17-dioneE-isomer of the exocyclic double bondDisplays significant inhibitory activity
(6Z)-6-(Bromomethylene)androst-4-ene-3,17-dioneZ-isomer of the exocyclic double bondShows different inhibitory potency compared to the E-isomer
1α,2α-Methylene-6-methyleneandrost-4-ene-3,17-dioneα-orientation of the 1,2-methylene bridgeExhibits high inhibitory potential
1β,2β-Methylene-6-methyleneandrost-4-ene-3,17-dioneβ-orientation of the 1,2-methylene bridgeDemonstrates altered inhibitory activity compared to the α-isomer

These findings collectively emphasize that the synthesis of this compound and its analogs for academic study must be approached with a strong consideration for stereochemical outcomes. The precise control over the spatial arrangement of functional groups is paramount for elucidating the structure-activity relationships that govern their biochemical properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Determinants for Aromatase Inhibition

The inhibitory action of steroidal compounds on aromatase, a cytochrome P450 enzyme, is intrinsically linked to their structural features. psu.eduendocrine.org The planarity of the A and B rings of the steroid is a significant factor for binding to the aromatase active site. nih.govresearchgate.net Specifically, a double bond at the C4 position (Δ4) is a feature of strong inhibitors. oecd-ilibrary.org The presence of a carbonyl group at C-3, while common in active compounds, is not strictly essential for anti-aromatase activity. nih.govresearchgate.netacs.org However, the D-ring structure and the presence of a 17-carbonyl group are critical for effective binding. nih.govresearchgate.netacs.org

Studies have shown that substitutions at various positions on the androstane (B1237026) skeleton can significantly impact inhibitory potency. For instance, modifications at the C6 position have been extensively studied. The introduction of alkyl groups at C6 can lead to potent competitive inhibitors. nih.gov Research indicates that the aromatase active site has a hydrophobic binding pocket with limited space, particularly on the beta-side of the C-6 position. acs.orgnih.gov The stereochemistry at C6 is also crucial; 6β-alkyl steroids generally exhibit higher affinity for the enzyme than their 6α-isomers. nih.gov However, this relationship can be reversed with bulkier aryl substituents. nih.gov

Furthermore, the introduction of unsaturation in the A and/or B rings, as seen in Androsta-4,6-diene-3,17-dione, is a known strategy for developing effective aromatase inhibitors. mdpi.com The conjugated double bonds at positions 4 and 6 are key to its interaction with the enzyme.

Comparative Analysis of 4,6-Diene, 1,4-Diene, and 1,4,6-Triene Analogues on Enzyme Potency

Comparative studies of steroidal analogs with different patterns of unsaturation have provided valuable insights into the requirements for potent aromatase inhibition.

Androsta-4,6-diene-3,17-diones are powerful competitive inhibitors of aromatase. nih.gov A series of 6-alkylandrosta-4,6-diene-3,17-diones showed potent inhibition, with Ki values in the nanomolar range. nih.gov For example, compounds with n-alkyl chains from C3 to C6 at the 6-position demonstrated slightly higher affinity for aromatase than the natural substrate, androstenedione (B190577). nih.gov

Androsta-1,4-diene-3,17-diones also exhibit strong inhibitory activity. The introduction of a double bond at C1, creating the 1,4-diene system, is a common feature in clinically used aromatase inhibitors. researchgate.net Studies on 6-alkylandrosta-1,4-diene-3,17-diones have shown them to be powerful to good competitive inhibitors, with Ki values ranging from 4.7 to 54 nM. acs.org The length and stereochemistry of the C6-alkyl group play a significant role in their ability to cause time-dependent inactivation of the enzyme. acs.org

Androsta-1,4,6-triene-3,17-diones are extremely potent competitive inhibitors. nih.govwikipedia.org The addition of the C1-C2 double bond to the 4,6-diene structure generally leads to an increase in inhibitory activity. nih.gov For instance, 6-alkyl-1,4,6-triene steroids generally have a higher affinity for aromatase than their corresponding 4,6-diene counterparts. nih.gov The 6-ethyl-1,4,6-triene analog was found to be a particularly potent inhibitor with a Ki of 2.5 nM. nih.gov Unlike the 4,6-diene analogs, the 1,4,6-triene steroids typically cause time-dependent inactivation of aromatase. nih.govresearchgate.net

A study comparing these analogs found that 4-aminoandrosta-1,4,6-triene-3,17-dione was a more potent and faster-acting irreversible inhibitor than 6-methylenandrosta-1,4-diene-3,17-dione. nih.gov

Application of Computational Chemistry and Molecular Docking to Predict Enzyme Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the interactions between steroidal inhibitors like this compound and the aromatase enzyme. rsc.org These techniques provide insights into the binding modes and energies of inhibitors within the enzyme's active site. rsc.org

Molecular docking studies have successfully reproduced the crystallographic conformations of substrates within the aromatase active site, validating the reliability of these computational approaches. Docking analyses have identified key amino acid residues that interact with steroidal inhibitors. For example, residues such as W224, E302, D309, and S478 have been identified as important for the inhibitory mechanism of some steroidal inhibitors. nih.gov

Development of Predictive Models for Steroid-Enzyme Binding Affinities

Quantitative Structure-Activity Relationship (QSAR) models are developed to statistically correlate the chemical structures of compounds with their biological activities. For steroidal aromatase inhibitors, QSAR studies aim to create predictive models for their binding affinities. psu.edu These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build mathematical equations that can predict the activity of new, untested compounds. psu.edu

Various QSAR modeling techniques have been applied to steroidal aromatase inhibitors. nih.govexcli.de These studies have highlighted that for higher aromatase inhibitory activity, steroidal inhibitors should ideally have a smaller size and shape, with less bulky and less polar substituents to minimize steric hindrance and enhance hydrophobicity. nih.gov

Partial Least Squares (PLS) is a statistical method frequently used in QSAR to handle a large number of descriptors. psu.edu Models have been developed using quantum similarity measures as descriptors, achieving satisfactory correlations between predicted and experimental binding affinities. psu.edu Another approach involves the use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which creates models based on the 3D steric and electrostatic fields of the molecules. excli.de

More advanced predictive models for steroid-enzyme binding affinities integrate data from molecular dynamics simulations. The Linear Interaction Energy (LIE) method, for example, has been used to develop predictive models for a diverse set of aromatase inhibitors. nih.govacs.org These models, which can be enhanced with machine learning techniques, have successfully predicted the binding affinities for a large percentage of compounds in a given dataset. nih.govacs.org Such predictive models are valuable tools in the discovery and optimization of new and more effective steroidal aromatase inhibitors. nih.govfrontiersin.org

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purification in Research Settings

Chromatography is fundamental to the analysis of Androsta-4,6-diene-3,17-dione, enabling its separation from complex matrices and related metabolites for accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established technique for the analysis of steroids. In the context of this compound, it has been utilized primarily in metabolism studies, often for doping control research.

Research has shown that this compound can be identified as a metabolite of other administered steroids, such as androsta-1,4,6-triene-3,17-dione (B190583). nih.gov The identification process involves comparing the mass spectrum and retention time of the analyte from a sample to that of a certified reference material. nih.gov To enhance volatility and improve chromatographic performance for steroids, a derivatization step is typically required. nih.gov The most common method involves the creation of trimethylsilyl (B98337) (TMS) derivatives prior to analysis. nih.gov GC coupled with tandem mass spectrometry (GC/MS/MS) can also be employed to provide enhanced selectivity and structural information for the TMS-derivatized metabolites. nih.gov

In some applications, GC coupled to a time-of-flight (TOF) mass spectrometer, a high-resolution instrument, has been used. sci-hub.se This technique can be critical in distinguishing compounds with very similar retention times. For instance, studies have noted that the retention time for this compound (as a TMS derivative) can be very close to that of other endogenous steroids, making high-mass-accuracy detection essential for correct identification. sci-hub.se

ParameterDescriptionSource
InstrumentationGas Chromatography-Mass Spectrometry (GC-MS), GC-Tandem Mass Spectrometry (GC/MS/MS), GC-Time-of-Flight (GC-TOF) nih.govsci-hub.se
Sample PreparationTypically involves extraction from a biological matrix (e.g., urine) followed by derivatization. nih.gov
DerivatizationConversion to trimethylsilyl (TMS) derivatives to increase volatility for GC analysis. nih.gov
IdentificationBased on comparison of retention time and mass spectrum with a known reference standard. nih.govsci-hub.se
Metabolites DetectedThis compound has been identified as a urinary metabolite of androsta-1,4,6-triene-3,17-dione. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly when paired with high-resolution mass analyzers like Orbitrap or TOF, has become a preferred method for the analysis of steroid metabolites in many research applications. nih.govnih.gov This preference stems from several advantages over GC-MS.

A key benefit of LC-MS is that it often does not require the derivatization step that is mandatory for GC-MS, simplifying sample preparation. biocrick.com Furthermore, LC-MS can offer superior sensitivity for certain compounds. nih.gov In studies on the metabolism of androsta-1,4,6-triene-3,17-dione in horses, researchers found that metabolites were difficult to characterize by GC/MS due to insufficient sensitivity, which prompted the use of LC/HRMS. nih.gov These studies successfully identified fourteen in vitro metabolites, including this compound, using LC/HRMS after incubation with homogenized horse liver. nih.gov

The use of high-resolution LC-MS allows for the collection of full-scan, accurate-mass data, which enables retrospective analysis of samples for newly identified metabolites without needing to re-run the samples. nih.govbiocrick.com This capability is particularly valuable in research settings where new metabolic pathways are continuously being discovered. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Intact Compound and Metabolites

Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

When novel metabolites or synthetic derivatives of this compound are isolated, spectroscopic techniques are indispensable for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules. In steroid research, both ¹H and ¹³C NMR are used to confirm the identity of parent compounds and to elucidate the structures of their metabolites or synthesized analogues. nih.govcore.ac.uk For example, in studies of related compounds, NMR was used to definitively characterize the structure of synthesized 17β-hydroxyandrosta-1,4,6-trien-3-one. nih.govresearchgate.net

For a novel derivative of this compound, NMR analysis would involve:

¹H NMR: To determine the number and connectivity of hydrogen atoms. Specific chemical shifts (δ) and coupling constants (J) would reveal the position of substituents (like hydroxyl groups) and confirm the stereochemistry.

¹³C NMR: To identify the number and type of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃).

The structural characterization of metabolites from the microbial transformation of similar steroids, such as (+)-androsta-1,4-diene-3,17-dione, has been successfully achieved using these NMR techniques. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm) of the theoretical value. This accuracy allows for the unambiguous determination of a compound's elemental composition and molecular formula.

In research involving steroid derivatives, HRMS is critical for confirming the identity of a newly discovered metabolite. For instance, in the identification of a related designer steroid, Androsta-3,5-diene-7,17-dione, LC-HRAM-MS determined the protonated molecule [M+H]⁺ to have an accurate mass of m/z 285.1847. musechem.com This corresponded to a molecular formula of C₁₉H₂₄O₂, confirming the identity of the unknown compound with a mass error of just -0.57 ppm. musechem.com This same methodology is applied to derivatives of this compound to confirm proposed structures that may arise from metabolic processes such as hydroxylation or reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Development and Validation of Bioanalytical Methods for Detection and Quantification in Research Matrices (e.g., cell cultures, animal tissues)

For research applications, such as studying the metabolic fate of this compound in vitro or in vivo, it is essential to develop and validate robust bioanalytical methods. These methods ensure that the detection and quantification of the analyte in complex biological matrices are reliable and reproducible.

The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Validation confirms the method's performance characteristics. An example of such a method can be drawn from equine metabolism studies. nih.gov

Example Bioanalytical Method Development for Research Matrices
ParameterDescriptionSource
Research Matrix Homogenized horse liver (for in vitro studies); equine urine and blood (for in vivo studies). nih.gov
Sample Preparation (In Vitro) Incubation of the parent compound with homogenized liver S9 fractions, followed by extraction of the metabolites. nih.govnih.gov
Sample Preparation (In Vivo) Collection of urine or blood post-administration. Urine samples may undergo enzymatic hydrolysis to cleave conjugates (e.g., sulfates, glucuronides) before extraction. nih.govnih.gov
Analytical Technique LC/HRMS is often employed for its sensitivity and ability to identify a wide range of metabolites without derivatization. nih.gov
Validation Steps Method validation for doping control purposes typically includes determining specificity, linearity, limit of detection (LOD), and precision. For a similar steroid, LODs using GC-MS were in the range of 5 to 10 ng/mL in urine. researchgate.net
Application To identify target metabolites with the longest detection times for monitoring purposes and to understand biotransformation pathways (e.g., reduction of olefin groups, reduction of keto groups, hydroxylation). nih.gov

In these research settings, the methods identified this compound as a metabolite and characterized its biotransformation, demonstrating the successful development and application of bioanalytical methods for research matrices. nih.govnih.gov

Advanced Research Directions and Future Perspectives

Androsta-4,6-diene-3,17-dione as a Chemical Probe for Unraveling Cytochrome P450 Mechanisms

This compound and its analogs serve as valuable tools for investigating the structure and function of cytochrome P450 enzymes, particularly aromatase (CYP19A1). Aromatase is a key enzyme in estrogen biosynthesis, converting androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens. acs.org The study of how compounds like this compound interact with and inhibit this enzyme provides crucial insights into its catalytic mechanism. mdpi.com

Research has shown that certain structural modifications to the androstane (B1237026) skeleton can lead to potent inhibition of aromatase. For instance, the introduction of a double bond at the C1 position, as seen in androsta-1,4,6-triene-3,17-dione (B190583), results in a powerful irreversible inhibitor. ebi.ac.uk This irreversible binding, often termed "suicide inhibition," occurs when the enzyme processes the inhibitor, generating a reactive intermediate that permanently inactivates the enzyme. ebi.ac.uknih.gov This mechanism-based inhibition is a key area of study, as it helps to map the active site of the enzyme and understand the chemical transformations it catalyzes. nih.gov

The table below summarizes the inhibitory activity of this compound and related compounds against aromatase.

CompoundInhibition TypeApparent Ki (nM)Inactivation Rate (k_inact, min⁻¹)Reference
This compound Competitive17-36Did not inactivate nih.gov
Androsta-1,4,6-triene-3,17-dioneCompetitive, Time-dependent2.5-580.021-0.074 nih.gov
6-ethyl-androsta-1,4,6-triene-3,17-dioneCompetitive2.5- nih.gov

This table presents a range of reported values and is for illustrative purposes.

By studying a series of analogs with substitutions at various positions, researchers can deduce structure-activity relationships (SAR). For example, the addition of alkyl groups at the C6 position of androsta-1,4,6-triene-3,17-dione has been shown to influence both binding affinity and inactivation potency. nih.gov This systematic approach allows for a detailed exploration of the steric and electronic requirements of the aromatase active site.

Investigation of Enzyme Regulation and Steroid Hormone Homeostasis in In Vitro and Animal Models

The ability of this compound and its derivatives to inhibit aromatase makes them valuable research tools for studying the regulation of steroid hormone homeostasis. In in vitro models, such as human placental microsomes, these compounds are used to assess enzyme kinetics and inhibition mechanisms. nih.govnih.gov These studies provide fundamental data on the potency and specificity of new potential inhibitors.

Animal models are crucial for understanding the systemic effects of aromatase inhibition. For instance, studies in rats have demonstrated that administration of aromatase inhibitors can prevent the rise in ovarian estradiol (B170435) concentrations. medchemexpress.cnmedchemexpress.com These in vivo experiments are essential for evaluating the physiological consequences of blocking estrogen synthesis and for exploring the potential therapeutic applications of these compounds in hormone-dependent conditions.

Metabolism studies in animal models, such as horses, have identified various metabolites of related compounds like androsta-1,4,6-triene-3,17-dione. The primary biotransformations often involve the reduction of double bonds and ketone groups. nih.gov Understanding the metabolic fate of these compounds is critical for interpreting their biological activity and duration of action. For example, one study identified this compound as a metabolite of androsta-1,4,6-triene-3,17-dione in post-administration urine. nih.govresearchgate.net

Exploring Novel Synthetic Pathways and Analogues for Biochemical Discovery

The chemical synthesis of this compound and its analogs is an active area of research, aimed at creating new molecules with enhanced potency, selectivity, or novel biological activities. The synthesis often starts from readily available steroid precursors like dehydroepiandrosterone (B1670201) (DHEA) or androst-4-ene-3,17-dione. mdpi.comdshs-koeln.demdpi.com

One common synthetic strategy involves the introduction of unsaturation into the steroid's A- and B-rings. For example, dehydrogenation reactions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed to create the dienone or trienone systems characteristic of many potent aromatase inhibitors. dshs-koeln.demdpi.com Another approach involves the formation of an enol ether intermediate followed by bromination to introduce a double bond at the 6-position.

The synthesis of novel analogues allows for the exploration of new structure-activity relationships. For example, the synthesis of 4-amino-4,6-androstadiene-3,17-dione, an analog of formestane, represents the first report of a 4-amino diene system in this class of molecules and has shown activity against breast cancer cell lines. nih.gov Similarly, the synthesis of 7α-substituted derivatives of androsta-1,4-diene-3,17-diones has led to potent enzyme-activated irreversible inhibitors of aromatase. nih.gov

Integration of Omics Technologies to Understand Broader Biochemical Impacts in Research Systems

The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers powerful new avenues for understanding the broader biochemical impacts of compounds like this compound in research systems. teknoscienze.comnih.gov These high-throughput methods allow for a global analysis of changes in gene expression, protein levels, and metabolite profiles in response to treatment with a specific compound.

Proteomic studies, for instance, can identify changes in the expression of various proteins, not just the direct target enzyme, providing a more comprehensive view of the cellular response. asm.org This can reveal off-target effects or downstream consequences of inhibiting a key enzyme like aromatase.

The integration of these omics technologies can provide a systems-level understanding of the biochemical effects of this compound and its analogs, moving beyond the study of a single target to a more holistic view of their impact on biological systems. teknoscienze.comdntb.gov.ua This integrated approach is essential for the future development of more effective and specific biochemical probes and therapeutic agents.

Q & A

Q. What biotransformation pathways convert this compound into metabolites like 17α-hydroxyandrosta-4,6-diene-3-one?

  • Methodological Answer : Fungal cytochrome P450 enzymes (e.g., from Sordariomycetes) catalyze hydroxylation at C17α. For in vitro studies, incubate the compound with fungal lysates and monitor reaction progress via HPLC. Isotopic labeling (e.g., ¹⁸O₂) can trace oxygen incorporation. Human hepatic microsomes may also produce 6β-OH and 11α-OH derivatives via phase I metabolism .

Q. How can deuterium labeling resolve stereochemical ambiguities during this compound synthesis?

  • Methodological Answer : Introduce deuterium at C7 via chloranil dehydrogenation of deuterated androst-4-ene-3,17-dione precursors. Analyze regioselectivity using ¹H-NMR and compare isotopic retention (e.g., 46% D at C7 in this compound). This method clarifies non-stereospecific hydration pathways and validates reaction mechanisms .

Q. What structural modifications enhance the bioactivity of this compound derivatives against specific targets?

  • Methodological Answer : Introduce halogen substituents (e.g., m-bromo or m-nitrobenzoic hydrazones) at C3/C17 to improve anti-TB or anticancer activity. Assess cytotoxicity via MTT assays in HeLa or A549 cells. Molecular docking studies against aromatase (PDB: 3EQM) can predict binding affinity enhancements .

Q. How do traditional medicinal applications of this compound (e.g., in musk) align with modern pharmacological findings?

  • Methodological Answer : Compare historical uses (e.g., anti-inflammatory properties in musk) with in vitro assays for COX-2 inhibition or NF-κB pathway modulation. Use LC-MS to quantify the compound in traditional extracts and correlate concentrations with bioactivity .

Data Contradictions and Resolution

  • Safety Data Consistency : All OSHA-aligned sources (Cayman Chemical) consistently recommend respiratory and dermal protection, though glove material compatibility requires empirical testing due to lacking data .
  • Metabolic Pathway Variability : Fungal vs. human metabolism produces distinct hydroxylation patterns (e.g., C17α vs. C6β), necessitating species-specific model selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.